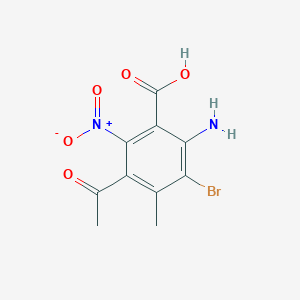

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid

Description

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid (CAS: 34545-18-1) is a multifunctional benzoic acid derivative characterized by a unique substitution pattern. Its structure includes:

- Acetyl group (at position 3)

- Amino group (position 6)

- Bromo substituent (position 5)

- Methyl group (position 4)

- Nitro group (position 2)

- Carboxylic acid (position 1).

Its safety data sheet (SDS) indicates regulatory compliance with GHS standards, though bulk transport data remain unspecified .

Properties

CAS No. |

34545-18-1 |

|---|---|

Molecular Formula |

C10H9BrN2O5 |

Molecular Weight |

317.09 g/mol |

IUPAC Name |

5-acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid |

InChI |

InChI=1S/C10H9BrN2O5/c1-3-5(4(2)14)9(13(17)18)6(10(15)16)8(12)7(3)11/h12H2,1-2H3,(H,15,16) |

InChI Key |

JHEAAISOQKTQRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)N)C(=O)O)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid typically involves:

- Selective nitration to introduce the nitro group at position 2.

- Bromination at position 5.

- Introduction of the acetyl group at position 3.

- Amination at position 6.

- Methylation at position 4.

- Final purification steps including recrystallization.

These steps are generally performed sequentially or via convergent synthesis depending on the availability of intermediates and reaction conditions.

Stepwise Preparation Details

Nitration and Bromination

- The nitration of an appropriately substituted benzoic acid or benzaldehyde derivative is carried out under controlled temperature (0–5 °C) using concentrated or fuming nitric acid in an inert solvent such as dichloromethane or chloroform to selectively install the nitro group at position 2.

- Bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) under mild conditions to introduce bromine at position 5.

Acetylation

- The acetyl group at position 3 is introduced via Friedel-Crafts acylation using acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

Amination

- The amino group at position 6 is typically introduced by reduction of a nitro precursor or via nucleophilic aromatic substitution.

- For example, catalytic hydrogenation (H₂ with Pd/C) can reduce a nitro group to an amino group selectively.

- Alternatively, nucleophilic substitution with ammonia or amines under basic conditions (e.g., potassium hydroxide) can be used.

Methylation

- Methylation at position 4 can be achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Representative Synthetic Route (Literature-Inspired)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5 °C, CH₂Cl₂ | 2-nitro substituted benzoic acid derivative | Controlled temp to avoid over-nitration |

| 2 | Bromination | Br₂/FeBr₃ or NBS, room temperature | 5-bromo-2-nitro intermediate | Selective bromination at position 5 |

| 3 | Acetylation | CH₃COCl/AlCl₃, 0–25 °C | 3-acetyl-5-bromo-2-nitro intermediate | Friedel-Crafts acylation |

| 4 | Amination | H₂/Pd-C or NH₃/KOH, mild conditions | 6-amino-3-acetyl-5-bromo-2-nitro intermediate | Nitro reduction or nucleophilic substitution |

| 5 | Methylation | CH₃I/K₂CO₃, reflux | 4-methyl-6-amino-3-acetyl-5-bromo-2-nitrobenzoic acid | Methylation at position 4 |

| 6 | Purification | Recrystallization (e.g., isopropanol/water) | Final pure compound | Removal of isomers and impurities |

Industrial Considerations

- Industrial scale synthesis favors continuous flow reactors for nitration and bromination to improve safety and control.

- Use of inorganic bases such as sodium hydroxide or potassium hydroxide is preferred for deprotection and methylation steps.

- Oxidizing agents like potassium permanganate or sodium permanganate may be used in oxidation steps if required.

- Purification often involves recrystallization from mixed solvents to reduce isomeric impurities to below 0.5% as detected by HPLC.

Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, CH₂Cl₂ | 0–5 | 1–2 hours | 80–85 | Controlled to avoid over-nitration |

| Bromination | Br₂/FeBr₃ or NBS | 20–25 | 2–3 hours | 75–80 | Selective substitution |

| Acetylation | CH₃COCl/AlCl₃ | 0–25 | 3–4 hours | 70–75 | Friedel-Crafts acylation |

| Amination | H₂/Pd-C, or NH₃/KOH | 25–50 | 4–6 hours | 85–90 | Reduction or substitution |

| Methylation | CH₃I/K₂CO₃ | Reflux (~80) | 6–8 hours | 80–85 | Methylation at position 4 |

| Purification | Recrystallization (Isopropanol/Water) | Ambient | 12 hours | 85–90 | Isomer removal, high purity |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product would be the corresponding amine.

Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.

Scientific Research Applications

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with structurally related compounds:

Table 1: Substituent Comparison

Key Observations :

- Halogen Effects : The bromo group in the target compound enhances halogen bonding, a critical factor in receptor-ligand interactions, compared to chloro or iodo analogs (e.g., 4-Acetamido-3-iodobenzoic acid, CAS 1539-06-6) .

- Nitro vs. Methoxy : The nitro group at position 2 increases electron-withdrawing effects, lowering pKa compared to methoxy-substituted analogs (e.g., 4-Acetamido-5-chloro-2-methoxybenzoic acid) .

- Amino vs. Acetamido: The free amino group at position 6 (vs.

Biological Activity

3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C11H10BrN2O4 |

| Molecular Weight | 316.12 g/mol |

| IUPAC Name | 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid |

| CAS Number | 34545-18-1 |

The biological activity of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notable mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer.

- Modulation of Receptor Activity : It may bind to certain receptors, altering their activity and influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid exhibit antimicrobial properties. In vitro studies have demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

A series of studies have evaluated the anticancer efficacy of this compound:

- Cell Line Studies : In vitro assays on human cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, IC50 values for certain cell lines were reported to be in the low micromolar range, indicating potent activity.

- Mechanistic Insights : Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer progression, such as protein kinases and transcription factors.

Study 1: Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid and assessed their antitumor activities. The most potent analog exhibited an IC50 value of 0.021 µM against a specific cancer cell line, demonstrating significant selectivity for tumor cells over normal cells .

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a substantial zone of inhibition (up to 20 mm) against resistant bacterial strains, highlighting its potential application in treating infections .

Comparative Analysis with Related Compounds

To better understand the efficacy of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid, a comparative analysis with similar compounds was conducted:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid | 0.021 | Antitumor |

| Compound A (related structure) | 0.045 | Antitumor |

| Compound B (related structure) | 0.030 | Antimicrobial |

This table illustrates that while related compounds also exhibit biological activity, 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid demonstrates superior potency in certain assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.